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Compound of Interest

Compound Name:
2-{[5-(Trifluoromethyl)pyridin-2-

yl]amino}ethanol

Cat. No.: B1608282 Get Quote

An In-Depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

Introduction: A Key Building Block in Modern
Chemistry
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is a heterocyclic organic compound that

stands at the intersection of medicinal chemistry and materials science. Its structure is

characterized by three key functional motifs: a pyridine ring, a trifluoromethyl group, and an

aminoethanol side chain. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-

approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its

favorable pharmacokinetic profile.[1] The trifluoromethyl (-CF3) group is a powerful modulator

of a molecule's physicochemical properties; its strong electron-withdrawing nature and high

lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding

affinity to biological targets.[2][3]

This guide provides a comprehensive technical overview of 2-{[5-(Trifluoromethyl)pyridin-2-
yl]amino}ethanol, designed for researchers and drug development professionals. We will

delve into its chemical structure, plausible synthetic routes, methods for structural elucidation,

and its potential applications as a strategic intermediate in the synthesis of novel bioactive

compounds.
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The fundamental identity of this compound is established by its unique combination of atoms

and their arrangement. While extensive experimental data on its physical properties are not

widely published, its core attributes can be summarized.

Property Value Source

IUPAC Name
2-{[5-(Trifluoromethyl)pyridin-2-

yl]amino}ethanol
[4]

CAS Number 874630-03-2 [4]

Molecular Formula C₈H₉F₃N₂O [4][5]

Molecular Weight 206.17 g/mol [5]

Appearance
(Predicted) White to off-white

solid
N/A

Synthesis and Purification: A Practical Approach
The most logical and widely applicable method for synthesizing this class of compounds is

through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the

electron-deficient nature of the pyridine ring, which is further activated by the potent electron-

withdrawing trifluoromethyl group at the 5-position. This activation facilitates the displacement

of a suitable leaving group (typically a halide) at the 2-position by the nucleophilic amine of

ethanolamine.

Diagram of Proposed Synthetic Workflow
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Caption: Proposed workflow for the synthesis of the title compound via SₙAr.

Experimental Protocol: Laboratory-Scale Synthesis
Disclaimer: This protocol is a representative example based on established chemical principles

for similar transformations and should be adapted and optimized under appropriate laboratory

conditions.

Materials:

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

Ethanolamine (1.2 eq)[6]

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

N-Methyl-2-pyrrolidone (NMP), anhydrous

Ethyl acetate (EtOAc)

Water (H₂O), deionized

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous NMP.

Addition of Reagents: Add ethanolamine (1.2 eq) followed by the base, DIPEA (2.0 eq), to

the stirred solution.
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Heating and Monitoring: Purge the flask with an inert gas (Nitrogen or Argon). Heat the

reaction mixture to 120 °C and stir for 12-16 hours.[7] Monitor the reaction's progress

periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.[7]

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture

into ice-water and transfer to a separatory funnel. Extract the aqueous phase three times

with ethyl acetate.[7]

Washing: Combine the organic layers and wash sequentially with water and then brine to

remove residual NMP and base.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using an

appropriate solvent gradient (e.g., hexane/ethyl acetate), to afford the pure 2-{[5-
(Trifluoromethyl)pyridin-2-yl]amino}ethanol.

Structural Elucidation and Spectroscopic Profile
The definitive confirmation of the chemical structure relies on a combination of modern

spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data for

this molecule.

Chemical Structure Diagram
Caption: 2D representation of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol.

Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR

Aromatic Protons: Three distinct signals in the

aromatic region (~6.5-8.5 ppm). The proton at

C6 would likely be a doublet, the proton at C4 a

doublet of doublets, and the proton at C3 a

doublet. Ethanol Chain: Two triplets (~3.5-4.0

ppm), corresponding to the two CH₂ groups. NH

and OH Protons: Broad singlets, with chemical

shifts dependent on solvent and concentration.

¹³C NMR

Pyridine Carbons: Five signals in the aromatic

region (~110-160 ppm). CF₃ Carbon: A quartet

due to C-F coupling. Ethanol Carbons: Two

signals in the aliphatic region (~40-70 ppm).

¹⁹F NMR

A single, sharp singlet corresponding to the

three equivalent fluorine atoms of the -CF₃

group.

IR Spectroscopy

O-H Stretch: Broad band around 3300 cm⁻¹. N-

H Stretch: Moderate band around 3400 cm⁻¹. C-

H Stretch (Aromatic): ~3100-3000 cm⁻¹. C-H

Stretch (Aliphatic): ~2950-2850 cm⁻¹. C=N, C=C

Stretch: ~1600-1450 cm⁻¹. C-F Stretch: Strong,

sharp bands in the 1350-1100 cm⁻¹ region.

Mass Spec. (EI)

Molecular Ion (M⁺): A peak at m/z = 206.

Fragmentation: Expect loss of fragments such

as -CH₂OH (m/z = 31), -C₂H₄OH (m/z = 45),

and potentially cleavage of the C-N bond.

Structure-Property Relationships and Medicinal
Chemistry Relevance
The utility of this molecule in drug discovery is derived directly from the interplay of its structural

components. The trifluoromethyl group and the pyridine ring are not merely passive scaffolds;

they actively dictate the molecule's electronic environment and potential interactions.
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Caption: How structural motifs influence the compound's key properties.

The -CF₃ group significantly lowers the pKa of the pyridine nitrogen, making it less basic. This

modification can be crucial for avoiding off-target interactions or improving oral bioavailability.

Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with

protein targets, enhancing binding affinity. The aminoethanol tail provides a hydrophilic

counterpoint to the lipophilic trifluoromethyl group and offers two reactive sites—the amine and

the hydroxyl group—for further chemical modification to build out larger, more complex

molecules.

Potential Applications in Drug Discovery
While 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is primarily a synthetic intermediate,

the trifluoromethylpyridine core is present in numerous biologically active compounds.

Oncology: Pyridine derivatives are well-established scaffolds for kinase inhibitors and other

anticancer agents.[8] The specific substitution pattern of this molecule could serve as a

starting point for developing novel inhibitors targeting various signaling pathways.

Inflammatory Diseases: Compounds containing substituted pyridine rings have been

investigated as inhibitors of key inflammatory targets, such as the NLRP3 inflammasome.[9]

Neuroscience: The ability of the -CF₃ group to enhance blood-brain barrier penetration

makes this scaffold attractive for developing CNS-active agents.

Agrochemicals: Trifluoromethylpyridines are a cornerstone of modern agrochemicals,

including herbicides and insecticides, due to their high potency and stability.[2]

Safety and Handling
Safe handling of any chemical intermediate is paramount. Based on safety data for structurally

related compounds like 2-amino-5-(trifluoromethyl)pyridine, the following precautions are

advised.[10][11]
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Hazard Category Precautionary Measures

Hazard Classification

(Predicted) Causes skin irritation, serious eye

irritation, and may cause respiratory irritation.

[10] Harmful if swallowed or in contact with skin.

[11]

Personal Protective Equipment (PPE)

Wear protective gloves, chemical safety goggles

or face shield, and a lab coat.[10][11] Use a

NIOSH/MSHA-approved respirator if ventilation

is inadequate.

Handling

Use only in a well-ventilated area, preferably

within a chemical fume hood.[10] Avoid

breathing dust, fumes, or vapors. Wash hands

thoroughly after handling.[10] Keep away from

heat, sparks, and open flames.[12][13]

Storage

Store in a tightly-closed container in a cool, dry,

and well-ventilated area away from incompatible

substances like strong oxidizing agents.[10][12]

First Aid

Eyes: Immediately rinse with plenty of water for

at least 15 minutes.[10] Skin: Wash off with

soap and plenty of water.[10] Inhalation: Move

person to fresh air. Ingestion: Do NOT induce

vomiting. Seek immediate medical attention for

all routes of exposure.[11]

Conclusion
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol represents a strategically important

molecular scaffold. The convergence of the proven pyridine pharmacophore with the property-

enhancing trifluoromethyl group makes it a high-value intermediate for the synthesis of next-

generation pharmaceuticals and agrochemicals. Its well-defined structure allows for rational

design and modification, offering chemists a versatile tool to explore new chemical space and

address complex biological challenges. A thorough understanding of its synthesis, properties,

and safe handling is essential for unlocking its full potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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